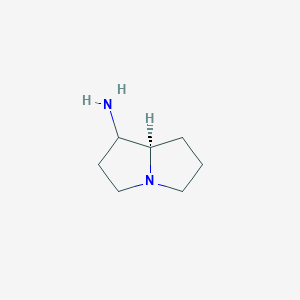
CID 155897731
Beschreibung
No direct information about CID 155897731 is available in the provided evidence. Typically, a PubChem CID entry would include:
- Molecular formula and weight
- Structural features (e.g., functional groups, stereochemistry)
- Physicochemical properties (e.g., solubility, LogP, bioavailability)
- Biological activity (e.g., enzyme inhibition, substrate specificity)
- Synthetic routes or natural sources
In the absence of specific data, general methodologies for compound comparison (as inferred from the evidence) are outlined below.
Eigenschaften
IUPAC Name |
(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2/t6?,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWZGLYKBFCQX-COBSHVIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(CCN2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Limitations and Recommendations
- Data Gaps: No direct evidence for this compound exists in the provided materials.
- Methodological Insights : Structural overlays (), descriptor-based models (), and ADMET profiling (–20) are validated approaches for compound comparison.
- Future Work : Experimental characterization of this compound’s structure, activity, and pharmacokinetics is required for authoritative analysis.
Q & A
Q. How to design a hypothesis-driven study for this compound’s novel applications?
- Methodological Answer : Start with a falsifiable hypothesis (e.g., "this compound inhibits [enzyme] via allosteric modulation"). Use counterfactual analysis (e.g., enzyme mutants or inhibitors) to test specificity. Employ blinded or randomized designs to reduce bias, and pre-register protocols on platforms like Open Science Framework .
Methodological Resources
- Data Repositories : Deposit raw spectra, crystallographic data, and assay results in ChemSpider or PubChem for community validation .
- Ethical Compliance : Use the ARRIVE 2.0 checklist for animal studies and CONSORT guidelines for clinical trials .
- Statistical Tools : Apply Benjamini-Hochberg corrections for multiple comparisons and power analysis via G*Power to determine sample sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


